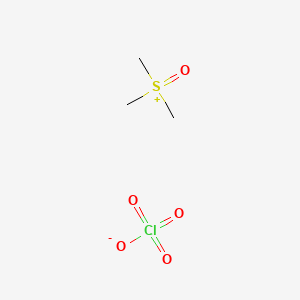

Sulfoxonium, perchlorate

Beschreibung

Historical Development and Contemporary Significance of Sulfoxonium Species in Organic Synthesis

The journey of sulfur ylides in organic chemistry began in the 1930s with their discovery by Ingold and Jessop. unibo.it However, their synthetic potential was not fully realized until the 1960s, through the seminal work of Corey and Chaykovsky. unibo.itmdpi.com Their research demonstrated the utility of both sulfonium (B1226848) and sulfoxonium ylides in reactions with aldehydes and ketones to produce epoxides, a transformation now famously known as the Johnson–Corey–Chaykovsky reaction. mdpi.com

Sulfoxonium ylides, a class of sulfur ylides, are internal salts characterized by a carbanion adjacent to a positively charged sulfoxonium group. unibo.it They are typically prepared by the deprotonation of a corresponding sulfoxonium salt. mdpi.com The positive charge on the sulfur atom increases the acidity of the α-protons, facilitating ylide formation. mdpi.com

In contemporary organic synthesis, sulfoxonium ylides are highly valued for their diverse applications, which extend beyond simple epoxidation. mdpi.comresearchgate.net They are instrumental in a variety of chemical transformations, including:

Aziridination: The synthesis of three-membered nitrogen-containing heterocycles. mdpi.comresearchgate.net

Cyclopropanation: The formation of cyclopropane (B1198618) rings, which are common motifs in natural products. mdpi.comresearchgate.netwhiterose.ac.uk

Olefination: The construction of carbon-carbon double bonds. mdpi.com

Insertion Reactions: Formal insertion into X-H, C-H, and C-X bonds, providing alternatives to reactions that traditionally use diazo compounds. unibo.itacs.org

The stability and safety profile of sulfoxonium ylides, particularly when compared to their diazo congeners, have contributed to their growing importance, even leading to industrial-scale applications. unibo.itacs.org Recent research has also focused on developing stereoselective methodologies using sulfoxonium ylides, employing both organocatalysis and transition metal catalysis to achieve high levels of enantiocontrol. mdpi.comresearchgate.net

Fundamental Principles of Stabilizing Reactive Onium Intermediates through Non-Coordinating Anions

Reactive intermediates, such as onium cations (e.g., sulfoxonium, phosphonium (B103445), iodonium), are often transient species. Their isolation and utilization in synthesis depend critically on the choice of the counterion. The key principle is the use of a weakly coordinating anion (WCA), sometimes referred to as a non-coordinating anion. wikipedia.orgnih.gov A WCA is a large, chemically robust anion with a delocalized charge, which results in a very weak interaction with the cation. researchgate.net

The primary characteristics of an effective WCA include:

Low nucleophilicity.

High thermal stability.

Resistance to oxidation and reduction. researchgate.net

By minimizing the cation-anion interaction, the WCA allows the cationic center to maintain its intrinsic reactivity. nih.govresearchgate.net This is crucial in catalysis, where a coordinatively unsaturated, electrophilic cation is often the active species. wikipedia.org

Before the 1990s, anions like perchlorate (B79767) (ClO₄⁻), tetrafluoroborate (B81430) (BF₄⁻), and hexafluorophosphate (B91526) (PF₆⁻) were considered to be weakly coordinating. wikipedia.org The perchlorate ion, being the conjugate base of the strong perchloric acid, is a weak Lewis base and a poor nucleophile. wikipedia.orgca.gov Its tetrahedral geometry and the distribution of the negative charge over four oxygen atoms contribute to its weak coordinating ability. ca.gov However, it is now understood that even these anions can coordinate to highly electrophilic centers. wikipedia.orgnih.gov Despite this, perchlorate remains a useful counterion for stabilizing a wide array of reactive cations due to the kinetic stability of the perchlorate anion itself, which requires high activation energy for reduction despite being a strong thermodynamic oxidizer. wikipedia.orgca.gov

Defining the Research Landscape of Sulfoxonium Salts with Perchlorate Counterions

The research specifically focused on sulfoxonium salts paired with a perchlorate counterion is more niche compared to the broader field of sulfoxonium chemistry, where halides or tetrafluoroborates are more common. whiterose.ac.ukforecastchemicals.com However, the use of perchlorate as a counterion for onium salts, including sulfoxonium analogs, appears in specific contexts where a weakly coordinating and non-nucleophilic anion is paramount.

Experimental evidence for the role of sulfoxonium intermediates has been supported by the preparation and reaction of their perchlorate salts. For instance, in mechanistic studies, a sulfoxide's perchlorate salt was intentionally prepared and subjected to reaction conditions to confirm its role as an intermediate, yielding the expected product. dokumen.pub This highlights the strategic use of the perchlorate ion to isolate and study the reactivity of a specific cationic species without interference from the counterion.

The landscape is further defined by analogy with other onium salts. Research on related compounds like phosphonium salts has involved the synthesis and structural analysis of perchlorate-containing species. bohrium.com The principles governing the stability and reactivity of these systems are often translatable to sulfoxonium chemistry. The primary driver for using perchlorate in this research is its ability to act as a relatively inert spectator ion, facilitating the study of the cation's intrinsic chemical properties or its role in complex reaction mechanisms. wikipedia.org While not as prevalent as other anions, the perchlorate counterion serves as a specialized tool for chemists to probe and validate the existence and behavior of highly reactive sulfoxonium intermediates.

Data Tables

Table 1: General Properties of Sulfoxonium Species

| Property | Description | Reference |

| Structure | Characterized by a positively charged sulfur atom double-bonded to one oxygen and single-bonded to three carbon or other groups. The ylide form has an adjacent carbanion. | unibo.it |

| Synthesis of Parent Salt | Typically formed by the alkylation of a sulfoxide (B87167). For example, trimethylsulfoxonium (B8643921) iodide is formed from the reaction of DMSO and methyl iodide. | mdpi.com |

| Ylide Formation | The corresponding sulfoxonium ylide is generated by deprotonation of the α-carbon of the sulfoxonium salt using a base. | mdpi.com |

| Key Reactions | Epoxidation, cyclopropanation, aziridination, olefination, and insertion reactions. | mdpi.comresearchgate.net |

| Stability | Generally stable, solid compounds, which makes them attractive for industrial applications compared to more hazardous reagents like diazo compounds. | unibo.itacs.org |

Table 2: Comparison of Common Counterions for Onium Salts

| Counterion | Formula | Coordinating Ability | Key Features | Reference |

| Iodide | I⁻ | Coordinating | Often used in the initial synthesis of sulfoxonium salts (e.g., trimethylsulfoxonium iodide). | mdpi.com |

| Tetrafluoroborate | BF₄⁻ | Weakly Coordinating | Commonly used, but can be a source of fluoride (B91410) to highly electrophilic centers. | whiterose.ac.ukwikipedia.org |

| Perchlorate | ClO₄⁻ | Weakly Coordinating | Thermodynamically a strong oxidant but kinetically stable; used to stabilize reactive cations for mechanistic studies. | wikipedia.orgwikipedia.orgdokumen.pub |

| Hexafluorophosphate | PF₆⁻ | Weakly Coordinating | Similar to BF₄⁻; considered weakly coordinating but can also decompose in the presence of strong electrophiles. | wikipedia.org |

Eigenschaften

CAS-Nummer |

38223-07-3 |

|---|---|

Molekularformel |

C3H9ClO5S |

Molekulargewicht |

192.62 g/mol |

InChI |

InChI=1S/C3H9OS.ClHO4/c1-5(2,3)4;2-1(3,4)5/h1-3H3;(H,2,3,4,5)/q+1;/p-1 |

InChI-Schlüssel |

GCOXTANXLBWCPY-UHFFFAOYSA-M |

Kanonische SMILES |

C[S+](=O)(C)C.[O-]Cl(=O)(=O)=O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Sulfoxonium Perchlorate Compounds and Their Precursors

Direct Synthesis Approaches to Sulfoxonium Salts Incorporating the Perchlorate (B79767) Anion

Direct methods for the synthesis of sulfoxonium salts containing the perchlorate anion primarily involve the introduction of the perchlorate as the counterion in the final stages of the synthesis or through oxidative procedures that form the sulfoxonium cation in the presence of a perchlorate source.

Anion exchange and metathesis are powerful techniques for altering the anionic component of an ionic salt, and they represent a common strategy for the synthesis of sulfoxonium perchlorates from other sulfoxonium salts.

Anion Exchange: This method typically involves the use of an ion-exchange resin. A solution containing a sulfoxonium salt with a different anion (e.g., halide, triflate) is passed through a column packed with a resin that has been pre-loaded with perchlorate anions. The resin selectively retains the original anion and releases the perchlorate anion into the solution, resulting in the formation of the desired sulfoxonium perchlorate. The efficiency of this process is dependent on the relative affinities of the anions for the resin. Perchlorate-selective resins are available and can be employed for this purpose. purolite.comclu-in.org

Metathesis Reactions: Salt metathesis, or double displacement, is another widely used approach. wikipedia.org In this strategy, a soluble sulfoxonium salt is reacted with a soluble perchlorate salt. If the resulting sulfoxonium perchlorate is insoluble in the reaction solvent, it will precipitate and can be isolated by filtration. Conversely, if one of the other potential products of the metathesis reaction is insoluble, its precipitation will drive the reaction forward, leaving the desired sulfoxonium perchlorate in solution. A common approach involves the reaction of a sulfoxonium halide with silver perchlorate, leading to the precipitation of the insoluble silver halide.

| Starting Sulfoxonium Salt | Perchlorate Source | Reaction Type | Driving Force | Illustrative Reaction |

|---|---|---|---|---|

| R₃S(O)⁺X⁻ (X = Cl, Br, I) | AgClO₄ | Metathesis | Precipitation of AgX | R₃S(O)⁺X⁻ + AgClO₄ → R₃S(O)⁺ClO₄⁻ + AgX(s) |

| R₃S(O)⁺Y⁻ (Y = soluble anion) | Anion Exchange Resin-ClO₄⁻ | Anion Exchange | Higher affinity of Y⁻ for the resin | Resin-ClO₄⁻ + R₃S(O)⁺Y⁻ → Resin-Y⁻ + R₃S(O)⁺ClO₄⁻ |

The formation of a sulfoxonium cation from a lower oxidation state sulfur species, such as a sulfonium (B1226848) salt or a sulfoxide (B87167), in the presence of a perchlorate source is a direct oxidative route.

One plausible, though not extensively documented, method involves the oxidation of a corresponding sulfonium perchlorate salt. For instance, a trialkylsulfonium perchlorate could be oxidized to the corresponding sulfoxonium perchlorate. A patented process describes the oxidation of sulfonium salts to sulfoxonium salts using hydrogen peroxide. google.com This methodology could potentially be adapted for sulfonium perchlorates, although the highly oxidizing nature of the perchlorate anion in combination with an oxidizing agent would require careful consideration of reaction conditions to avoid unwanted side reactions.

| Sulfur Precursor | Oxidizing Agent | Perchlorate Source | Proposed Reaction |

|---|---|---|---|

| R₃S⁺ClO₄⁻ | Hydrogen Peroxide | Internal (from starting material) | R₃S⁺ClO₄⁻ + H₂O₂ → R₃S(O)⁺ClO₄⁻ + H₂O |

The direct oxidation of sulfoxides with strong oxidizing agents in the presence of perchloric acid could also, in principle, yield sulfoxonium perchlorates. However, the harsh conditions required and the potential for explosive side reactions with perchloric acid make this a less common and more hazardous approach.

Indirect Generation of Sulfoxonium-Derived Species from Perchlorate Salts

The indirect generation of sulfoxonium species from perchlorate salts is a less explored area of synthesis. This approach would likely involve a multi-step process where the perchlorate anion plays a role in the formation of a reactive intermediate that is subsequently converted to a sulfoxonium species. Due to a lack of specific examples in the scientific literature for the synthesis of sulfoxonium compounds directly stemming from perchlorate salts as a key reactant in the formation of the sulfur-carbon framework, this section remains largely speculative.

One hypothetical pathway could involve the use of a perchlorate salt to promote the formation of an electrophilic species that then reacts with a sulfoxide to generate a sulfoxonium salt. However, the non-coordinating and generally unreactive nature of the perchlorate anion under many conditions makes its direct participation in bond-forming reactions to create the core sulfoxonium structure challenging.

Advanced Structural Elucidation and Theoretical Investigations of Sulfoxonium Perchlorate Systems

Sophisticated Spectroscopic Characterization Techniques

Modern spectroscopic methods are indispensable for elucidating the intricate structural details of sulfoxonium perchlorates. Techniques such as multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction provide unparalleled insights into their conformational dynamics and precise atomic arrangements.

Multidimensional NMR spectroscopy is a powerful tool for probing the solution-state structure and dynamics of molecules. While specific multidimensional NMR studies on sulfoxonium perchlorate (B79767) are not extensively documented in the literature, the principles of the technique can be applied to understand the conformational and electronic environment of the sulfoxonium cation.

Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbon atoms within the organic substituents attached to the sulfoxonium core. More advanced techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space interactions, providing crucial information for determining the preferred conformation of the cation in solution. The chemical shifts observed in both ¹H and ¹³C NMR spectra are sensitive to the electronic environment, and any significant charge delocalization or interaction with the perchlorate anion in solution could be inferred from these values. For instance, the ¹H NMR spectrum of the related compound, trimethylsulfoxonium (B8643921) iodide, provides a baseline for the chemical shift of the methyl protons attached to the sulfoxonium core.

The flexibility of furanoside rings, which are structurally distinct but also five-membered systems, has been successfully studied using a combination of NMR spectroscopy and computational methods. This approach allows for the determination of principal conformers and the understanding of how substituent orientation can induce conformational changes in the ring, a strategy that could be directly applicable to substituted sulfoxonium cations.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of crystalline solids at an atomic level. It provides accurate data on bond lengths, bond angles, and the packing of ions in the crystal lattice.

The crystal structure analysis reveals that the ionic packing is governed by a network of intermolecular contacts. Specifically, short O···H contacts between the oxygen atoms of the perchlorate anion and the phenyl hydrogen atoms of the cation are significant, organizing the ions into ribbon-like arrangements. The closest contact distance between the sulfur atom and a perchlorate oxygen atom is 3.330 (6) Å. Hirshfeld surface analysis further quantifies the intermolecular interactions, showing that for the perchlorate ion, O···H contacts are the most significant, accounting for 94.5% of the interactions.

Table 1: Selected Crystallographic Data for Triphenylsulfonium Perchlorate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₅S⁺·ClO₄⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.8753 (3) |

| b (Å) | 18.0673 (6) |

| c (Å) | 10.3807 (4) |

| β (°) | 95.123 (3) |

| Volume (ų) | 1655.48 (10) |

| Z | 4 |

| S-C Bond Lengths (Å) | 1.775 (6) - 1.785 (6) |

This data is for triphenylsulfonium perchlorate, a related sulfonium (B1226848) compound.

Computational Chemistry and Quantum Mechanical Modeling

Theoretical calculations provide a powerful complement to experimental data, offering a deeper understanding of the intrinsic properties of sulfoxonium perchlorate systems at the molecular level.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. DFT calculations can be employed to optimize the geometry of the sulfoxonium cation and the perchlorate anion, as well as the ion pair, to predict their stability.

By analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can gain insights into the reactivity and electronic nature of the compound. The calculated electrostatic potential map can identify electron-rich and electron-poor regions, indicating likely sites for nucleophilic or electrophilic attack. Furthermore, DFT can be used to compute properties such as the charge distribution on each atom, which is crucial for understanding the nature of the cation-anion interaction. The acidity of protons on the carbon atoms adjacent to the sulfoxonium group can also be estimated by calculating the energetics of deprotonation. Studies on related sulfonium and sulfoxonium ylides have successfully used DFT to understand their reactivity and the stability of key intermediates.

For higher accuracy in energetic calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory are employed. These methods, while computationally more demanding than DFT, provide more precise predictions of properties like binding energies between the sulfoxonium cation and the perchlorate anion.

These high-level calculations are particularly valuable for studying reaction mechanisms where subtle energy differences are critical. For example, they can be used to accurately model the potential energy surface for conformational changes or for reactions involving the sulfoxonium perchlorate. Ab initio methods have been successfully used to investigate the stability of various cations and to understand the influence of substituents on their structure and energetics.

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. MD simulations of sulfoxonium perchlorate in various solvents would provide a detailed picture of its solution-phase behavior.

These simulations can reveal key information about the solvation shell around the cation and anion, showing how solvent molecules arrange themselves and interact with the ions. The strength and dynamics of the interaction between the sulfoxonium cation and the perchlorate anion in solution can be assessed by calculating the radial distribution function and the potential of mean force between them. Such simulations have been performed on various other salt solutions, including different perchlorates, to understand charge transport properties, ion pairing, and the influence of salts on the dynamics of the solvent. This approach would allow for the investigation of how factors like solvent polarity and concentration affect the degree of ion pairing versus dissociation for sulfoxonium perchlorate.

Mechanistic Investigations of Reactions Catalyzed by or Involving Sulfoxonium Perchlorate

Role of the Sulfoxonium Moiety as a Carbene/Ylide Precursor in Catalytic Cycles

Sulfoxonium salts, and the ylides derived from them, have emerged as versatile and safer alternatives to diazo compounds for the generation of carbene and carbenoid intermediates in a wide array of chemical transformations. researchgate.netunibo.it The sulfoxonium moiety, typically a dimethylsulfoxonium group, serves as an excellent leaving group upon reaction of the ylide, facilitating the transfer of the carbene fragment to a catalyst or substrate. unibo.it These ylides are often crystalline, bench-stable solids, which circumvents the safety and stability issues associated with potentially explosive diazo compounds. beilstein-journals.org Mechanistically, the reactivity of sulfoxonium ylides can be channeled through several catalytic manifolds, including transition metal catalysis, organocatalysis, and catalyst-free pathways, to achieve diverse molecular complexity. researchgate.net

Transition metals are highly effective in activating sulfoxonium ylides to generate metal-carbene intermediates, which are central to numerous synthetic transformations. beilstein-journals.orgnih.gov This approach harnesses the ylide as a stable carbene precursor, which, upon interaction with a metal complex, extrudes a neutral sulfoxide (B87167) molecule (like dimethyl sulfoxide, DMSO) to form a highly reactive metal-carbene species. unibo.it

Iridium Catalysis: Iridium complexes have been successfully employed to generate iridium-carbenes from sulfoxonium ylides for cascade reactions. A plausible mechanism involves the activation of the sulfoxonium ylide by an Ir(I) complex to generate the key iridium-carbene intermediate. This intermediate can then be trapped by nucleophiles like anilines or enamines, leading to N-H or C-H functionalization, respectively. Subsequent acid-catalyzed cyclization efficiently assembles complex heterocyclic scaffolds such as indoles and pyrroles. researchgate.net

Rhodium and Ruthenium Catalysis: Rhodium(II) and Ruthenium(II) complexes are well-known for their ability to catalyze reactions with diazo compounds, and this reactivity extends to sulfoxonium ylides. For instance, rhodium(II) acetate (B1210297) can catalyze the in-situ formation of α-disubstituted sulfoxonium ylides from sulfoxides and iodonium (B1229267) ylides, proceeding through a rhodium-carbene complex. researchgate.net Furthermore, ruthenium catalysts have been utilized in the cross-olefination of sulfoxonium ylides with diazo compounds. researchgate.net This reaction exploits the differential reactivity of the two carbene precursors, where the diazo compound more rapidly forms the initial metal carbene, which is then attacked by the more nucleophilic sulfoxonium ylide to generate the olefin product with high selectivity. researchgate.net

Palladium Catalysis: Palladium-catalyzed reactions leveraging sulfoxonium ylides have also been developed. These transformations often involve C-H activation, where the sulfoxonium ylide serves as the carbene source for migratory insertion into a carbon-palladium bond. beilstein-journals.orgnih.gov This strategy has been applied to construct new C-C and C-heteroatom bonds, showcasing the utility of sulfoxonium ylides as practical carbene surrogates in cross-coupling chemistry. beilstein-journals.org

In the absence of transition metals, sulfoxonium ylides can be activated by organocatalysts to participate in highly enantioselective reactions. youtube.com This metal-free approach represents a significant advancement, providing access to chiral molecules through distinct mechanistic pathways. wikipedia.org The primary activation mode involves the interaction of the ylide's carbanionic center with a Brønsted acid or a hydrogen-bond donor catalyst. acs.org

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids have proven to be exceptional catalysts for asymmetric reactions of α-carbonyl sulfoxonium ylides. wikipedia.orgacs.org Mechanistic studies indicate that the reaction is initiated by the protonation of the sulfoxonium ylide by the chiral phosphoric acid. youtube.comacs.org This initial protonation is often reversible and forms a chiral ion pair. wikipedia.orgwikipedia.org The resulting protonated sulfoxonium salt is highly electrophilic and susceptible to attack by a nucleophile. The C-N or C-C bond-forming step is typically the rate-determining and enantio-determining step, where the chiral counteranion dictates the facial selectivity of the nucleophilic attack. youtube.comwikipedia.org This strategy has been successfully applied to the asymmetric N-H insertion of amines and azides into ylides, affording chiral α-amino esters and α-azido ketones with excellent enantiocontrol. youtube.comwikipedia.org

Hydrogen-Bonding Catalysis: Chiral squaramides and thioureas are also effective catalysts, operating through hydrogen-bonding interactions. acs.orgwikipedia.org In a proposed mechanism for enantioselective S-H insertion, a chiral thiourea (B124793) catalyst coordinates to the sulfoxonium ylide through hydrogen bonds. This coordination facilitates an enantioselective protonation by a thiol nucleophile, establishing the stereocenter. The subsequent nucleophilic attack by the generated thiolate displaces DMSO to yield the enantioenriched product and regenerate the catalyst. unibo.it

Below is a table summarizing the results of selected organocatalytic enantioselective reactions involving sulfoxonium ylides.

| Catalyst Type | Nucleophile | Product Type | Yield Range (%) | Enantiomeric Excess (ee) Range (%) |

| Chiral Phosphoric Acid | Aryl Amines | α-Aryl Glycines | 34-99 | 57-97 |

| Chiral Phosphoric Acid | Indoles (C-H Insertion) | Functionalized Indoles | 12-50 | 20-93 |

| Chiral Squaramide | Hydrazoic Acid (HN₃) | α-Azido Ketones | 46-96 | 67-96 |

A notable feature of sulfoxonium ylides is their ability to participate in formal insertion and annulation reactions without the need for any metal or organocatalyst. researchgate.net These reactions typically rely on the intrinsic reactivity of the ylide and the substrate. The mechanism often involves the protonation of the ylide by an acidic substrate, followed by nucleophilic substitution. unibo.it

For example, the reaction of β-keto sulfoxonium ylides with substrates containing acidic protons, such as aryl thiols (pKa ≈ 10 in DMSO), can proceed without a catalyst. unibo.it The thiol is sufficiently acidic to protonate the ylide, forming an ion pair consisting of a sulfoxonium cation and a thiolate anion. The thiolate then acts as a nucleophile, attacking the carbon atom bearing the sulfoxonium group and displacing DMSO to form a new C-S bond. researchgate.netunibo.it This pathway provides a straightforward, catalyst-free method for formal X-H insertion reactions. However, less acidic nucleophiles, such as aliphatic thiols (pKa ≈ 17 in DMSO), are unable to protonate the ylide, and the reaction does not proceed without the addition of an external acid catalyst. unibo.it

Influence of the Perchlorate (B79767) Anion on Reaction Kinetics and Selectivity

The term "non-coordinating anion" (or more accurately, weakly coordinating anion) refers to an ion that interacts very weakly with cations. wikipedia.org This property is crucial in catalysis, particularly in reactions that proceed through cationic intermediates. nih.gov Before the 1990s, anions like perchlorate, tetrafluoroborate (B81430) (BF₄⁻), and hexafluorophosphate (B91526) (PF₆⁻) were considered the archetypes of weakly coordinating anions. wikipedia.org

In the context of transition metal-catalyzed reactions involving sulfoxonium perchlorate, the generation of a metal-carbene often results in a cationic metal complex. The primary role of the perchlorate anion is to act as a charge-balancing counterion without coordinating to the electrophilic metal center. wikipedia.org This lack of coordination is critical because it leaves a coordination site on the metal catalyst vacant and available for the substrate to bind and react. If a more coordinating anion were present, it could compete with the substrate for the active site, potentially inhibiting or poisoning the catalyst. Therefore, the use of perchlorate helps to maintain the high reactivity and accessibility of the cationic catalytic species, promoting efficient turnover. wikipedia.org These anions are essential components for many homogeneous catalysts that involve coordinatively unsaturated, cationic transition metal complexes. wikipedia.org

While the primary role of the perchlorate anion in the catalysis described above is to be a chemically inert spectator, its influence is not always entirely passive. Although it is a weak Lewis base and a poor nucleophile, its presence can affect the reaction environment. wikipedia.org Perchloric acid is known to be a powerful catalyst for reactions like esterification and nitration, and its conjugate base, the perchlorate ion, is non-coordinating, which prevents it from interfering in these processes. youtube.com

The kinetic inertness of the perchlorate anion is a key feature; despite being a strong oxidizing agent thermodynamically, it has a very high activation energy barrier to reduction. ca.gov This stability prevents it from engaging in unwanted redox side reactions with the catalyst or substrates under typical catalytic conditions. wikipedia.org However, under specific circumstances, the perchlorate anion can be forced to react. For instance, certain transition metals like Ru(II) or Ti(III) can form a sufficiently stable bridge with one of the perchlorate's oxygen atoms, facilitating an inner-sphere electron transfer and subsequent reduction of the anion. wikipedia.org In another example, secondary sphere hydrogen-bonding interactions within a specially designed iron complex have been shown to direct the perchlorate anion to the metal center, enabling it to act as an oxygen atom source for C-H oxygenation reactions. nih.gov These cases, however, represent exceptions rather than the norm. In the vast majority of organic transformations catalyzed by or involving sulfoxonium perchlorate, the specific "catalytic role" of the perchlorate is to be a stable, non-interfering counterion that allows the cationic intermediates to express their maximum reactivity. wikipedia.org

Stereochemical Control Mediated by Perchlorate Counterion Interactions

There is currently no scientific literature available that specifically details the role of the perchlorate counterion in mediating stereochemical control in reactions involving sulfoxonium salts.

Stereoselectivity in reactions of sulfoxonium ylides is often influenced by the steric bulk of substituents on the ylide or the substrate, as well as by the use of chiral catalysts. For instance, in organocatalyzed asymmetric reactions, the interaction between the catalyst and the sulfoxonium ylide plays a crucial role in determining enantioselectivity. This is typically achieved through hydrogen bonding or the formation of ion pairs with the catalyst, which dictates the facial selectivity of the ylide's attack on the substrate. However, the specific contribution of the perchlorate counterion to these interactions has not been investigated or reported.

Elucidation of Complex Cascade and Annulation Reaction Pathways

Sulfoxonium ylides are versatile reagents in complex cascade and annulation reactions, which allow for the rapid construction of intricate molecular architectures from simple precursors. These reactions often proceed through a series of consecutive transformations in a single operation. The mechanistic pathways for these reactions are diverse and can involve cycloadditions, C-H functionalization, and rearrangements.

Transition metals, such as rhodium and cobalt, are frequently used to catalyze these cascade reactions. The proposed mechanisms often involve the formation of a metallacycle intermediate, which is facilitated by the electron-rich nature of the sulfoxonium ylide. The subsequent steps in the cascade are then directed by the reactivity of this intermediate and the other functional groups present in the molecule.

Despite the extensive research in this area, there are no specific reports on cascade or annulation reactions that are explicitly catalyzed by or involve sulfoxonium perchlorate. The mechanistic elucidation of these complex pathways has been carried out with sulfoxonium salts bearing other counterions, and the role of the counterion is generally not considered a key factor in the reaction pathway.

Below is a table summarizing the types of cascade and annulation reactions involving sulfoxonium ylides, though none specifically mention the use of the perchlorate salt.

| Reaction Type | Catalyst/Conditions | Mechanistic Features | Products |

| [4+2] Annulation | Rh(III)-catalysis | C-H activation, cyclization | Naphthol derivatives |

| [4+1] Annulation | Cp*Co(III)-catalysis | C-H amination, cyclization | Indoloindolones |

| Cascade C-H Activation/Annulation | Rh-catalysis | Weak directing group assistance, C-C bond formation | Cyclopropane-fused tetralones |

| Photochemical [4+2] Annulation | Visible light | Dienyl sulfoxonium ylide intermediate, photosensitization | Substituted naphthalenes |

Applications of Sulfoxonium Perchlorate in Advanced Synthetic Chemistry

Construction of Diverse Carbon-Carbon and Carbon-Heteroatom Bonds

This section would have detailed the role of sulfoxonium perchlorate (B79767) in fundamental bond-forming reactions.

Synthesis of Complex Heterocyclic Frameworks

This section was planned to cover the application of sulfoxonium perchlorate in the synthesis of important nitrogen- and oxygen-containing heterocyclic compounds.

Development of High-Yielding and Stereoselective Synthetic Methodologies

The generation of sulfoxonium ylides from their corresponding sulfoxonium salts is a cornerstone of modern organic synthesis, enabling a variety of high-yielding and stereoselective transformations. These ylides are typically formed by the deprotonation of the α-carbon of a sulfoxonium salt using a suitable base. mdpi.com The resulting carbanion is stabilized by the adjacent positively charged sulfoxonium group, rendering it a soft nucleophile. mdpi.com This property is key to its utility in stereoselective reactions.

Recent advancements have focused on the development of catalytic asymmetric methods that employ sulfoxonium ylides to construct chiral molecules with high enantioselectivity. nih.govoaepublish.com These methodologies often utilize chiral catalysts, such as organocatalysts or transition metal complexes, to control the stereochemical outcome of the reaction.

One of the most significant applications of sulfoxonium ylides is in the Johnson–Corey–Chaykovsky reaction, which provides a powerful method for the synthesis of epoxides, cyclopropanes, and aziridines. mdpi.comnih.gov The stereoselectivity of these reactions can be finely tuned by the choice of catalyst and reaction conditions. For instance, the enantioselective synthesis of chiral-fused cyclopropane-chromane scaffolds has been achieved through the aminocatalysis of reactions involving sulfoxonium ylides. acs.org

The table below summarizes key research findings in the development of high-yielding and stereoselective synthetic methodologies involving sulfoxonium ylides.

| Reaction Type | Catalyst/Method | Products | Yield (%) | Enantiomeric Excess (%) | Reference |

| Epoxidation | Organocatalysis | Chiral epoxides | High | High | nih.gov |

| Aziridination | Transition Metal Catalysis | Chiral aziridines | High | High | nih.gov |

| Cyclopropanation | Aminocatalysis | Chiral-fused cyclopropane-chromanes | Good to Moderate | High | acs.org |

| S-H Insertion | Chiral Thiourea (B124793) | Enantioenriched α-thioesters | Up to 99% | Up to 98% | unibo.it |

| γ-Lactone Synthesis | Diastereoselective Conjugate Addition | Substituted γ-lactones | Good | High diastereoselectivity | nih.gov |

These examples highlight the versatility of sulfoxonium ylides in constructing complex, stereochemically defined molecules with high efficiency. The development of these methods has been a significant focus of contemporary organic chemistry research. nih.gov

Utilization in the Synthesis of Scaffolds for Chemical Biology and Advanced Materials Development

The ability of sulfoxonium ylides to participate in a diverse array of chemical transformations makes them valuable tools for the synthesis of molecular scaffolds with applications in chemical biology and materials science. The unique reactivity of these ylides allows for the construction of complex cyclic and heterocyclic structures that are often found in biologically active natural products and functional materials. oaepublish.comnih.gov

In the realm of chemical biology , sulfoxonium ylide chemistry provides access to scaffolds that can be used as probes to study biological processes or as starting points for drug discovery. For example, the synthesis of γ-lactones, which are structural motifs present in about 10% of all natural products and exhibit a wide range of biological activities including antifungal, antibiotic, and antitumor properties, can be achieved with high diastereoselectivity using α,β-unsaturated sulfoxonium salts. nih.gov The construction of complex, fused heterocyclic systems, such as the 1,1a,2,7b-tetrahydrocyclopropa[c]chromene core, which is relevant to medicinally important compounds, further demonstrates the power of this chemistry. acs.org

In the field of advanced materials development , the versatility of sulfoxonium ylides is harnessed to create novel polymeric structures and functional organic materials. For instance, trimethylsulfoxonium (B8643921) has been shown to polymerize to yield polyethylene. wikipedia.org Furthermore, the ability to form stable sulfur ylide complexes with metals like copper, zinc, and palladium opens up possibilities for the development of new catalytic systems and materials with unique electronic properties. wikipedia.org The synthesis of functionalized 1-naphthols and other aromatic scaffolds through reactions of vinyl sulfoxonium ylides also points towards applications in the synthesis of organic electronic materials. researchgate.net

The following table outlines some of the key scaffolds synthesized using sulfoxonium ylide chemistry and their potential applications.

| Synthesized Scaffold | Synthetic Methodology | Potential Application Area | Reference |

| γ-Lactones | Diastereoselective conjugate addition | Chemical Biology (Natural Product Synthesis, Drug Discovery) | nih.gov |

| Chiral-fused Cyclopropane-Chromanes | Enantioselective aminocatalysis | Chemical Biology (Medicinal Chemistry) | acs.org |

| Polyethylene | Polymerization of trimethylsulfoxonium | Advanced Materials (Polymers) | wikipedia.org |

| Functionalized 1-Naphthols | Annulation of vinyl sulfoxonium ylides | Advanced Materials (Organic Electronics) | researchgate.net |

| Pyrrolidines | Aza-Payne rearrangement initiated by sulfoxonium ylide | Chemical Biology (Heterocyclic Scaffolds) | unibo.it |

The ongoing research into the reactivity of sulfoxonium ylides continues to expand their synthetic utility, promising the development of novel molecular architectures for a wide range of scientific disciplines.

Emerging Research Directions and Future Challenges in Sulfoxonium Perchlorate Chemistry

Discovery and Design of Novel Sulfoxonium Perchlorate (B79767) Derivatives with Enhanced Reactivity and Selectivity

A primary focus of current research is the rational design of new sulfoxonium perchlorate derivatives to tune their reactivity and achieve higher levels of selectivity in chemical reactions. The classic trimethylsulfoxonium (B8643921) salt serves as a foundational reagent, but its applications can be limited. mdpi.com Modern synthetic challenges demand reagents with tailored properties.

Researchers are exploring the introduction of diverse functional groups onto the sulfur atom or the adjacent carbon atoms. For instance, the synthesis of α-keto-α-amide sulfoxonium ylides from isocyanates demonstrates the creation of derivatives with enhanced functional handles. mdpi.com These modifications can influence the steric and electronic properties of the molecule, thereby controlling its reaction pathways. The development of methodologies to create cyclic sulfoxonium ylides through intramolecular arylation showcases another avenue for designing structurally unique and potentially more rigid reagents, which can lead to improved stereoselectivity. mdpi.com

Furthermore, the creation of vinyl sulfoxonium ylides and their subsequent conversion into a wide array of high-value compounds highlights a strategy for generating versatile building blocks. researchgate.net The design of non-aryl atropisomers by linking a sterically congested olefin to a sulfoxonium ylide represents a cutting-edge approach to creating novel chiral molecules. researchgate.net The goal is to move beyond simple alkyl or aryl substitutions to create a toolbox of sulfoxonium reagents that can be selected for specific, complex applications, much like the extensive libraries of phosphine (B1218219) ligands used in transition metal catalysis.

Development of Sustainable and Resource-Efficient Synthetic Protocols for Sulfoxonium Perchlorates

In line with the broader push for green chemistry, a significant challenge is the development of more sustainable methods for synthesizing sulfoxonium salts and their derivatives. Traditional methods often rely on hazardous reagents, organic solvents, and harsh reaction conditions. nih.gov

Recent breakthroughs are addressing these issues. A notable advancement is the development of synthetic protocols that proceed in water, a benign and abundant solvent. scribd.combohrium.comrsc.org For example, a catalyst-, metal-, and additive-free process for synthesizing α-cyanato-α′-carbonyl sulfoxonium ylides directly in water has been reported, achieving excellent yields and demonstrating practicality for gram-scale production. scribd.combohrium.comrsc.org

Improving atom economy is another key aspect of sustainable synthesis. An improved one-pot, two-step protocol for carbonyl sulfoxonium ylides uses reduced quantities of reactants and eliminates the need for excess sulfoxonium salt, making the process more cost-effective and suitable for large-scale preparations. organic-chemistry.org This method also features a simpler workup procedure that avoids solvent-intensive extractions. organic-chemistry.org The use of photochemical or photocatalytic methods to generate reactive intermediates from sulfur ylides is also gaining traction, offering a more sustainable approach to drive chemical reactions. researchgate.net These efforts collectively aim to reduce the environmental footprint associated with the synthesis and application of sulfoxonium compounds.

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Addressing Mechanistic Ambiguities and Expanding Substrate Scope in Complex Transformations

Despite their utility, a complete mechanistic understanding of many reactions involving sulfoxonium salts remains elusive. The reactivity of the derived ylides, for instance, often involves the formation of transient zwitterionic intermediates that lead to various cyclic products. mdpi.com Elucidating these complex pathways is crucial for controlling reaction outcomes and overcoming limitations. For example, palladium-catalyzed cross-coupling reactions to form α-carbonyl-α′-(hetero)aryl sulfoxonium ylides have been studied to infer the mechanism, with observations suggesting that transmetalation and deprotonation steps are rate-determining. liverpool.ac.uk A deeper understanding of these fundamental steps is necessary to rationally design better catalysts and reaction conditions.

A parallel challenge is the expansion of the substrate scope for reactions utilizing sulfoxonium perchlorates. While many methods work well for simple substrates, their application to complex molecules, such as active pharmaceutical ingredients, can be less efficient. Research is focused on developing more robust and functional-group-tolerant reactions. researchgate.net Recent studies have demonstrated iridium-catalyzed annulations and other novel cyclizations that work with a broad range of substrates, including o-phenylenediamines and pyridinium (B92312) zwitterions, to produce valuable heterocyclic compounds like quinoxalines and indolizines. researchgate.net Achieving high yields and selectivity across a diverse array of starting materials, especially in the late-stage functionalization of complex molecules, remains a key goal for future research in this area. researchgate.net

Q & A

Q. What analytical techniques are recommended for quantifying perchlorate in environmental samples?

Liquid chromatography-mass spectrometry (LC/MS) is highly effective, with method detection limits (MDLs) determined via USEPA protocols. Selectivity is achieved by monitoring mass 83 (to avoid sulfate interference) and confirming isotopic ratios (³⁵Cl/³⁷Cl ≈ 3.0655). Internal standards like ¹⁸O-labeled perchlorate improve accuracy in complex matrices (e.g., soil, biota) .

Q. How can sulfate interference be minimized during perchlorate detection?

Mass spectrometry at m/z 83 (from perchlorate fragmentation) avoids sulfate interference at m/z 98. Isotopic ratio validation (³⁵Cl:³⁷Cl) further confirms perchlorate identity, distinguishing it from co-eluting compounds .

Q. What experimental models are suitable for studying chronic perchlorate exposure?

The threespine stickleback (Gasterosteus aculeatus) is a validated vertebrate model. Chronic exposure protocols (e.g., 10–100 ppm perchlorate from fertilization to maturity) allow assessment of thyroid histomorphology (follicle hyperplasia) and gonadal development .

Q. How are practical quantitation limits (PQLs) determined for perchlorate?

PQLs are matrix-dependent: aqueous, soil, and biota samples require distinct validations per DoD Quality System Manual guidelines. For example, IC-MS/MS methods achieve PQLs as low as 0.020 µg/L in tap water .

Q. What role do isotopic ratios play in perchlorate analysis?

Natural ³⁵Cl:³⁷Cl ratios (3.0655) confirm perchlorate identity by comparing m/z 83 and 85 signals. Deviations from this ratio indicate interference or matrix effects .

Advanced Research Questions

Q. How do non-monotonic dose responses manifest in perchlorate toxicity studies?

In stickleback, lower perchlorate doses (10 ppm) reduced T4/T3 levels, while higher doses (30–100 ppm) showed no hormone disruption due to compensatory thyroid follicle hyperplasia. This highlights the need for multi-endpoint assays (hormonal, histological) .

Q. What mechanisms govern sulfoxonium perchlorate ion pair dynamics in solvolysis reactions?

Sulfoxonium perchlorate forms solvent-separated or intimate ion pairs depending on reaction conditions. Lithium perchlorate shifts equilibrium toward solvent-separated pairs, increasing acetate product formation. Stereochemical outcomes depend on ion pair type and solvent interactions .

Q. How can matrix effects be mitigated in perchlorate analysis of organic-rich samples?

Isotopic dilution with ¹⁸O-labeled perchlorate internal standard corrects for ion suppression/enhancement in high-organic matrices. Sample pretreatment (e.g., solid-phase extraction) further reduces interference .

Q. What methodologies resolve contradictory data on perchlorate’s thyroidal vs. non-thyroidal effects?

Histomorphological analysis (thyrocyte counts, colloid depletion) combined with hormone assays (T4/T3) distinguishes compensatory mechanisms from direct toxicity. Stickleback studies revealed thyroid hyperplasia masking hormonal disruption at higher doses .

Q. How do solvent-separated vs. intimate ion pairs influence reaction pathways?

Intimate ion pairs favor chloride products via proton abstraction, while solvent-separated pairs yield acetate products. Lithium perchlorate additives reduce ion pair recombination, altering product ratios and reaction stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.